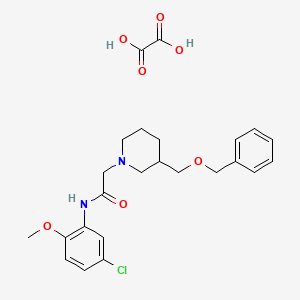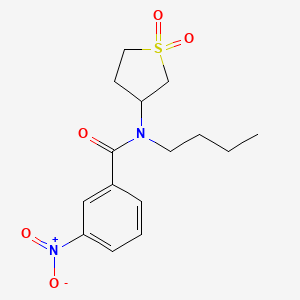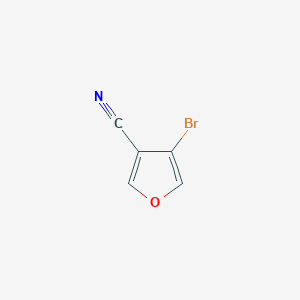![molecular formula C12H13ClN2O B2711848 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline CAS No. 303985-31-1](/img/structure/B2711848.png)
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline is a chemical compound with the molecular formula C12H13ClN2O . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds like this compound often involves metal-free synthetic routes . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 236.69742 . Other properties such as melting point, boiling point, and density are not specified in the sources retrieved.Wissenschaftliche Forschungsanwendungen
1. Applications in Liquid Crystal Synthesis
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline has been studied in the synthesis and characterization of non-symmetric liquid crystal dimers. These compounds exhibit enantiotropic nematic behaviour, and some also show an intercalated smectic A phase. The research highlights the influence of chemical nature on transitional properties in liquid crystals (Yeap et al., 2009).
2. Photocatalytic Oxidation in Wastewater Treatment
A study on the Hybrid Photo-electrocatalytic Oxidation (HPECO) process for treating wastewater containing stubborn organic matter like 3,4-dimethylaniline, a derivative of aniline, shows promising results. This method combines Photocatalytic Oxidation (PCO) with Electrocatalytic Oxidation (ECO), achieving higher removal efficiencies compared to PCO and ECO systems alone (Li et al., 2020).
3. Applications in Electrocatalytic Analysis
A voltammetric sensor incorporating 4-chlorophenol and other compounds, related to this compound, has been developed for analyzing water pollutants. This research underscores the potential of such compounds in environmental monitoring and pollution control (Keivani et al., 2017).
4. Synthesis of Emitting Amorphous Molecular Materials
A novel class of color-tunable emitting amorphous molecular materials, which include derivatives of aniline compounds, has been synthesized. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and formation of stable amorphous glasses. They are potentially useful in organic electroluminescent devices (Doi et al., 2003).
5. Antimicrobial Activity of Quinazolinone Derivatives
Quinazolinone derivatives synthesized from aniline compounds have been investigated for their antimicrobial activity. This research contributes to the development of new pharmaceutical compounds with potential applications in combating microbial infections (Habib et al., 2012).
Eigenschaften
IUPAC Name |
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-12(9(2)16-15-8)7-14-11-5-3-10(13)4-6-11/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUIFLXGZWJHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2711767.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]thiomorpholine](/img/structure/B2711769.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2711770.png)


![1-(3-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2711774.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2711779.png)
![ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2711781.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2711785.png)

